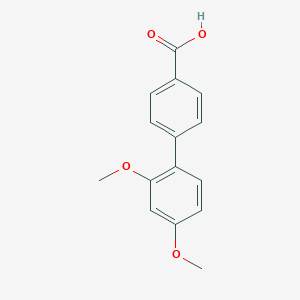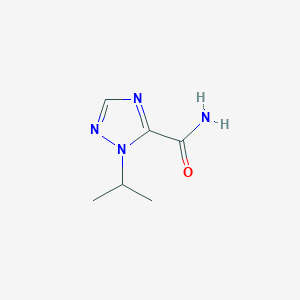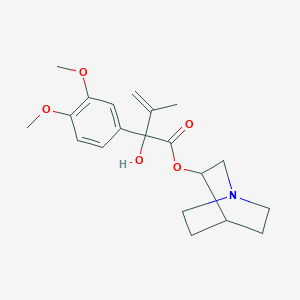
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It was first synthesized in the 1950s and has been used extensively in scientific research for its ability to selectively block the action of acetylcholine on muscarinic receptors.
Wirkmechanismus
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate works by binding to muscarinic receptors and blocking the action of acetylcholine. This leads to a range of physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction.
Biochemische Und Physiologische Effekte
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has a range of biochemical and physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction. It can also cause dilation of blood vessels and increased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its ability to selectively block the action of acetylcholine on muscarinic receptors. This allows researchers to study the specific effects of acetylcholine on various physiological processes. However, 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can also have non-specific effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another area of interest is the study of the effects of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate on the immune system, as recent research has suggested that it may have immunomodulatory effects. Finally, there is ongoing research into the development of new synthetic methods for the production of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate and related compounds.
Synthesemethoden
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can be synthesized using a multi-step process that involves the reaction of quinuclidine with 3,4-dimethoxyphenyl(isopropenyl)glycolic acid. The resulting compound is then converted into the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It is particularly useful in the study of the nervous system, where it is used to block the action of acetylcholine on muscarinic receptors and observe the resulting effects on neural function.
Eigenschaften
CAS-Nummer |
101710-95-6 |
|---|---|
Produktname |
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C20H27NO5/c1-13(2)20(23,15-5-6-16(24-3)17(11-15)25-4)19(22)26-18-12-21-9-7-14(18)8-10-21/h5-6,11,14,18,23H,1,7-10,12H2,2-4H3 |
InChI-Schlüssel |
BNBJDLBOPYZXIM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
Kanonische SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
Synonyme |
1-azabicyclo[2.2.2]oct-8-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methyl -but-3-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



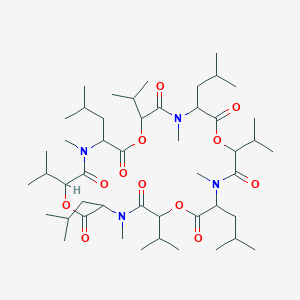
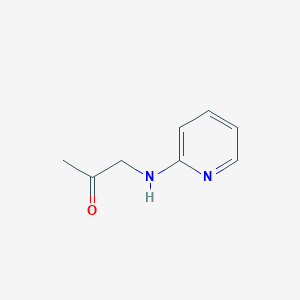
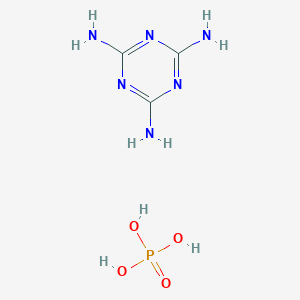
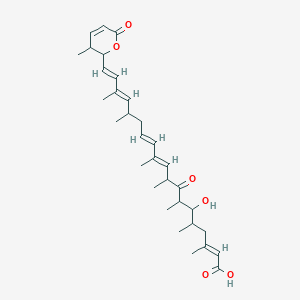
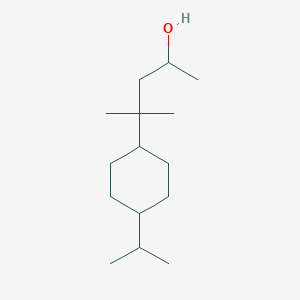
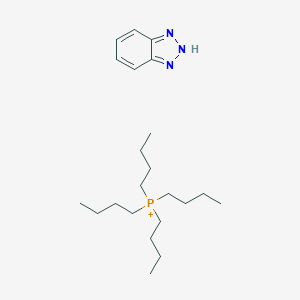
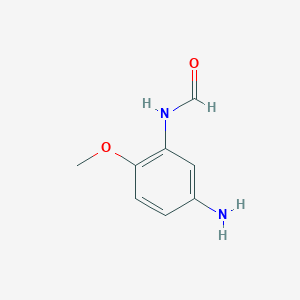
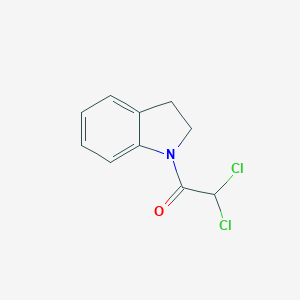
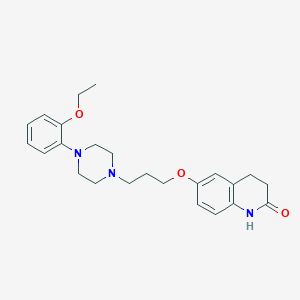
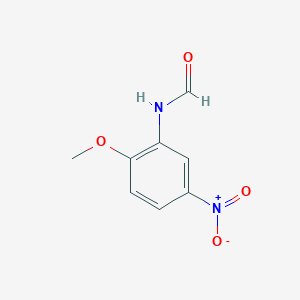
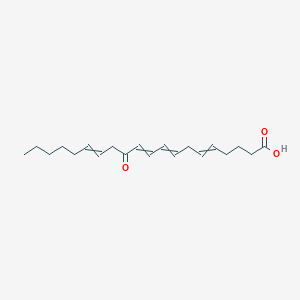
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
